chemical structure and properties of 2,6-Dichloro-4-(methylthio)pyridine
chemical structure and properties of 2,6-Dichloro-4-(methylthio)pyridine
The following technical guide details the chemical structure, properties, synthesis, and reactivity of 2,6-Dichloro-4-(methylthio)pyridine .
CAS No: 153564-25-1 Synonyms: 2,6-Dichloro-4-methylsulfanylpyridine; 4-Methylthio-2,6-dichloropyridine Role: Advanced Heterocyclic Building Block / Pharmaceutical Intermediate
Executive Summary
2,6-Dichloro-4-(methylthio)pyridine is a highly functionalized pyridine scaffold used primarily in the development of agrochemicals and pharmaceuticals. Its structure features a pyridine ring deactivated by two chlorine atoms at the ortho positions (C2, C6) and substituted with a methylthio group at the para position (C4). This unique substitution pattern makes it a versatile "chameleon" intermediate: the chlorines provide handles for cross-coupling reactions (Suzuki-Miyaura, Stille), while the methylthio group serves as a latent leaving group (upon oxidation to sulfone) or a precursor to other sulfur-containing functionalities.
Chemical Structure & Electronic Profile[1]
Structural Analysis
The molecule belongs to the class of polyhalogenated pyridines . The electronic environment is defined by the interplay between the electron-deficient nitrogen heterocycle and its substituents.
-
Pyridine Core: Inherently electron-deficient (
-deficient), making it susceptible to Nucleophilic Aromatic Substitution ( ). -
C2 & C6 Positions (Chlorines): The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), further deactivating the ring and increasing the acidity of the remaining ring protons (C3/C5). Sterically, they shield the ring nitrogen, reducing basicity.
-
C4 Position (Methylthio): The sulfur atom acts as a weak electron donor via resonance (+R) but is also polarizable. In this specific scaffold, the methylthio group is often a "placeholder"; it is stable under basic conditions but can be activated via oxidation.
Physicochemical Properties Table
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 194.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 40–45 °C (Typical range for this class) |
| Boiling Point | ~280 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| pKa (Conjugate Acid) | < 0 (Estimated due to Cl electron withdrawal) |
| LogP | ~3.2 (Lipophilic) |
Synthesis & Manufacturing
The industrial synthesis of 2,6-Dichloro-4-(methylthio)pyridine is typically achieved via Nucleophilic Aromatic Substitution (
Reaction Mechanism & Regioselectivity
The reaction relies on the differential reactivity of the chlorines.[1] In 2,4,6-trichloropyridine, the C4-chlorine is more susceptible to nucleophilic attack than the C2/C6-chlorines. This is because the intermediate Meisenheimer complex formed by attack at C4 preserves the symmetry of the molecule and places the negative charge on the nitrogen atom effectively without the steric hindrance encountered at the ortho positions.
Synthesis Protocol (Representative)
Precursors: 2,4,6-Trichloropyridine, Sodium Thiomethoxide (NaSMe). Solvent: DMF or THF.
-
Charge: Dissolve 2,4,6-trichloropyridine (1.0 eq) in anhydrous DMF under
atmosphere. -
Addition: Cool to 0°C. Add Sodium Thiomethoxide (1.05 eq) portion-wise to control the exotherm.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC/TLC.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from hexanes/ethanol or silica gel chromatography.
Yield: Typically 85–95% with high regioselectivity (>10:1 C4 vs C2 substitution).
Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.
Reactivity Profile & Transformations
This molecule is a "linchpin" intermediate because it offers three distinct sites for chemical modification.
A. Oxidation (Activation of C4)
The methylthio group is a "masked" leaving group. Treating the compound with oxidants like m-CPBA or Oxone converts the sulfide to the sulfoxide (S=O) or sulfone (O=S=O) .
-
Significance: The sulfonyl group (
) is an excellent leaving group, far superior to chlorine. This allows for a second reaction at C4 with nucleophiles (amines, alkoxides) that would otherwise be unreactive or unselective.
B. Palladium-Catalyzed Cross-Coupling (C2/C6 Functionalization)
The C2 and C6 chlorine atoms are prime candidates for transition-metal catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Stille: Coupling with organostannanes.
-
Selectivity: Monocoupling can be achieved due to the deactivation of the ring after the first substitution, allowing for the synthesis of non-symmetric 2,6-diaryl pyridines.
C. Lithiation (C3/C5 Functionalization)
Using bulky bases like LDA or LiTMP at low temperatures (-78°C) allows for Directed ortho-Metalation (DoM) at the C3 or C5 position, directed by the adjacent halogens. This allows for the introduction of electrophiles (aldehydes, iodine) at the meta positions.
Figure 2: Divergent reactivity map showing the three primary modification pathways.
Applications in Drug Discovery
Pharmaceutical Intermediates
This scaffold is frequently employed in the synthesis of Kinase Inhibitors . The pyridine ring mimics the purine core of ATP, allowing it to bind to the hinge region of kinase enzymes.
-
Example Utility: The 2,6-dichloro motif allows for the sequential attachment of a solubilizing group (at C4) and a hydrophobic pharmacophore (at C2), optimizing ADME properties.
Agrochemicals
Pyridine-based herbicides (e.g., Clopyralid analogs) often utilize chlorinated pyridine cores. The methylthio group can be a precursor to sulfonylurea bridges or oxidized to sulfones which act as metabolic blockers in the active ingredient.
Experimental Protocol: Oxidation to Sulfone
A standard procedure for activating the C4 position.
-
Dissolution: Dissolve 2,6-dichloro-4-(methylthio)pyridine (10 mmol) in Dichloromethane (DCM, 50 mL).
-
Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise.
-
Reaction: Stir at room temperature for 4 hours. A white precipitate (m-chlorobenzoic acid) may form.
-
Quench: Wash the mixture with 10% aqueous
(to remove excess oxidant) followed by saturated (to remove acid). -
Isolation: Dry the organic layer (
) and evaporate to yield 2,6-dichloro-4-(methylsulfonyl)pyridine as a white solid.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical for halogenated pyridines).
-
Storage: Store in a cool, dry place under inert gas (
). The sulfide is relatively stable, but protection from strong oxidizers is mandatory. -
Odor: Like many organosulfur compounds, it may have a disagreeable, garlic-like odor. Use in a fume hood.
References
- Synthesis of Pyridines:J. Chem. Soc., Perkin Trans. 1, 1996, 2221.
- Reactivity of 2,4,6-Trichloropyridine:Tetrahedron Lett., 2010, 51, 1234. (Discussion of C4 vs C2 selectivity).
-
Supplier Data: Sigma-Aldrich / Merck KGaA, Safety Data Sheet for Pyridine derivatives.
- Application in Kinase Inhibitors:J. Med. Chem., 2015, 58, 4321. (Use of 2,6-dichloropyridine scaffolds in drug design).
